N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a synthetic organic compound characterized by its unique structural features, which include a sulfonamide group and a benzodioxepine ring. It falls under the category of sulfonamides, which are known for their diverse biological activities, particularly in medicinal chemistry. This compound is recognized for its potential applications in drug development and other scientific research areas.
The compound is cataloged under the Chemical Abstracts Service number 941881-10-3. It is classified as a sulfonamide derivative, which typically exhibits antibacterial and antifungal properties due to the presence of the sulfonamide functional group. The molecular formula for N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is C15H14BrNO4S, with a molecular weight of approximately 384.25 g/mol .
The synthesis of N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves several key steps:
This multi-step synthetic route may be optimized for large-scale production using advanced techniques like continuous flow reactors and high-throughput screening to enhance yield and purity.
The molecular structure of N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can be represented by its SMILES notation: Brc1cccc(c1)NS(=O)(=O)c1ccc2c(c1)OCCCO2
. The InChI key for this compound is YANKOWSPVMWOKQ-UHFFFAOYSA-N
.
The compound features:
N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide participates in various chemical reactions due to its functional groups:
The mechanism of action for N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide primarily involves its interaction with biological targets:
N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide exhibits several notable physical and chemical properties:
N-(3-bromophenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has various applications in scientific research:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: